Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate
CAS No.: 1713163-10-0
Cat. No.: VC6537026
Molecular Formula: C12H16O2S
Molecular Weight: 224.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713163-10-0 |
|---|---|
| Molecular Formula | C12H16O2S |
| Molecular Weight | 224.32 |
| IUPAC Name | ethyl 2-(2-ethylphenyl)sulfanylacetate |
| Standard InChI | InChI=1S/C12H16O2S/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | VNHVEMMZCDWYOA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1SCC(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate belongs to the class of organosulfur compounds, featuring a sulfanyl (thioether) group bridging a substituted aromatic ring and an ethyl acetate chain. The IUPAC name derives from its parent structure: the ethyl ester of acetic acid substituted at the α-position with a 2-ethylphenylsulfanyl group.
Molecular Formula and Weight
The molecular formula is CHOS, with a molecular weight of 224.32 g/mol. This aligns with analogs such as ethyl 2-(1-methyl-2-sulfanyl-1H-imidazol-4-yl)acetate (MW 200.26 g/mol, ) and ethyl 2-(4-methylphenylsulfonamido)acetate (MW 257.31 g/mol, ), adjusted for differences in substituents.
Spectroscopic Data
While direct spectral data for this compound are unavailable, inferences can be drawn from related structures:
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H NMR: A singlet near δ 3.5–4.0 ppm for the methylene protons adjacent to the sulfanyl group, a triplet for the ethyl ester’s CHCH group (δ 1.2–1.4 ppm), and aromatic protons in the δ 7.0–7.5 ppm range for the 2-ethylphenyl moiety.
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IR: Stretching vibrations for the ester carbonyl (C=O) near 1740 cm and C-S bonds at 600–700 cm .
Synthesis and Reaction Pathways
The synthesis of ethyl 2-[(2-ethylphenyl)sulfanyl]acetate can be achieved through nucleophilic substitution or esterification strategies, as demonstrated in analogous systems.
Nucleophilic Substitution Route
A common method involves reacting 2-ethylthiophenol with ethyl bromoacetate in the presence of a base such as triethylamine (Scheme 1):
This approach mirrors the synthesis of ethyl tosylglycinate ( ) and other sulfonamide esters ( ).
Alternative Pathways
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Friedel-Crafts Acylation: Sulfonyl chlorides, such as those used in , could be adapted to introduce the sulfanyl group via electrophilic aromatic substitution.
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Knoevenagel Condensation: As seen in , condensation reactions between sulfonamide acids and aldehydes might offer routes to functionalized derivatives.
Physicochemical Properties
Solubility and Stability
Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate is expected to exhibit limited water solubility due to its hydrophobic aromatic and ester groups. It is likely soluble in organic solvents such as dichloromethane, ethyl acetate, and toluene, similar to ethyl 2-(4-methylphenylsulfonamido)acetate ( ). Stability under acidic or basic conditions depends on the susceptibility of the ester and thioether groups to hydrolysis.
Thermal Properties
The compound’s boiling point can be estimated at 280–300°C based on analogs like ethyl 2-(1-methyl-2-sulfanyl-1H-imidazol-4-yl)acetate ( ). Differential scanning calorimetry (DSC) would reveal melting transitions, though experimental data remain unreported.
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
Sulfanyl acetates serve as precursors in drug synthesis. For example, sulfonamide derivatives in and demonstrate antitumor and antimicrobial activities. Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate could similarly act as a building block for bioactive molecules, particularly those targeting cysteine proteases or sulfhydryl-dependent enzymes.
Agrochemical Uses
Thioether-containing compounds are prevalent in herbicides and fungicides. The 2-ethylphenyl group may enhance lipid solubility, improving membrane permeability in pesticidal formulations.
Future Research Directions
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Synthetic Optimization: Explore catalytic methods to improve yield and selectivity.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activities.
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Computational Modeling: Predict reactivity and binding modes using DFT or molecular docking.
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